Cas no 2009047-01-0 (tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate)

Tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate is a specialized carbamate derivative used in organic synthesis and pharmaceutical research. Its structure features a tert-butyloxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection under mild acidic conditions. The cyclopropyl and methyl substituents contribute to steric and electronic modulation, making it valuable for constructing complex molecular frameworks. This compound is particularly useful in peptide and heterocycle synthesis, where controlled reactivity and functional group compatibility are critical. Its well-defined reactivity profile and robustness under various conditions make it a reliable intermediate for medicinal chemistry applications.
tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate structure
2009047-01-0 structure
Product name:tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate
CAS No:2009047-01-0
MF:C13H23NO3
MW:241.326624155045
CID:5982185
PubChem ID:165468567

tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-796773
    • 2009047-01-0
    • tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate
    • Inchi: 1S/C13H23NO3/c1-12(2,3)17-11(16)14(6)13(4,5)10(15)9-7-8-9/h9H,7-8H2,1-6H3
    • InChI Key: XJCWUBCYJZRVBY-UHFFFAOYSA-N
    • SMILES: O=C(C(C)(C)N(C(=O)OC(C)(C)C)C)C1CC1

Computed Properties

  • Exact Mass: 241.16779360g/mol
  • Monoisotopic Mass: 241.16779360g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 46.6Ų

tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-796773-0.5g
tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate
2009047-01-0 95%
0.5g
$946.0 2024-05-22
Enamine
EN300-796773-5.0g
tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate
2009047-01-0 95%
5.0g
$2858.0 2024-05-22
Enamine
EN300-796773-1.0g
tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate
2009047-01-0 95%
1.0g
$986.0 2024-05-22
Enamine
EN300-796773-10.0g
tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate
2009047-01-0 95%
10.0g
$4236.0 2024-05-22
Enamine
EN300-796773-0.1g
tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate
2009047-01-0 95%
0.1g
$867.0 2024-05-22
Enamine
EN300-796773-2.5g
tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate
2009047-01-0 95%
2.5g
$1931.0 2024-05-22
Enamine
EN300-796773-0.05g
tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate
2009047-01-0 95%
0.05g
$827.0 2024-05-22
Enamine
EN300-796773-0.25g
tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate
2009047-01-0 95%
0.25g
$906.0 2024-05-22

Additional information on tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate

Comprehensive Overview of tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate (CAS No. 2009047-01-0)

The compound tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate, identified by its CAS No. 2009047-01-0, is a specialized organic molecule with significant applications in pharmaceutical and agrochemical research. Its unique structure, featuring a cyclopropyl ring and a tert-butyl carbamate moiety, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers and industry professionals frequently search for this compound due to its role in drug discovery and its potential as a building block for novel therapeutics.

In recent years, the demand for tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate has surged, driven by advancements in small-molecule drug development and peptide synthesis. The compound's steric hindrance and chiral center contribute to its utility in asymmetric synthesis, a hot topic in modern organic chemistry. Users often inquire about its synthetic routes, purification methods, and stability under various conditions, reflecting the growing interest in optimizing its production and application.

From an SEO perspective, keywords such as "tert-butyl carbamate derivatives," "cyclopropyl ketone synthesis," and "N-methylcarbamate applications" are highly relevant to this compound. These terms align with current trends in green chemistry and sustainable synthesis, which emphasize reducing waste and improving efficiency. Additionally, the compound's potential in catalysis and material science has sparked discussions in academic forums and patent literature, further boosting its visibility in search engines.

The tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate is also notable for its compatibility with cross-coupling reactions, a technique widely used in medicinal chemistry. This property makes it a sought-after reagent for constructing complex molecular architectures. Frequently asked questions include its solubility profile, handling precautions, and commercial availability, indicating a need for detailed technical data to support laboratory workflows.

As the pharmaceutical industry continues to explore targeted therapies and precision medicine, intermediates like tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate play a pivotal role. Its incorporation into protease inhibitors and kinase modulators has been documented in recent studies, highlighting its versatility. Researchers are particularly interested in its structure-activity relationships (SAR) and how modifications to its core can enhance biological activity.

In conclusion, tert-butyl N-(1-cyclopropyl-2-methyl-1-oxopropan-2-yl)-N-methylcarbamate (CAS No. 2009047-01-0) represents a critical tool in modern synthetic chemistry. Its multifaceted applications, combined with the ongoing demand for innovative intermediates, ensure its relevance in both academic and industrial settings. By addressing common queries and aligning with trending topics like AI-assisted drug design and high-throughput screening, this overview aims to provide a comprehensive and engaging resource for professionals in the field.

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